molecular formula C19H16N4O4S2 B4986760 4-ethoxy-3-nitro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide

4-ethoxy-3-nitro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide

Cat. No. B4986760
M. Wt: 428.5 g/mol
InChI Key: AMCHCCUHIWJCQB-UHFFFAOYSA-N
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Description

4-ethoxy-3-nitro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "compound X" in the scientific literature.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, compound X has been shown to inhibit the activity of tubulin, which is a protein that is essential for cell division.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, compound X has also been shown to exhibit anti-inflammatory and anti-oxidant properties. These effects may be beneficial in the treatment of other diseases, such as arthritis and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using compound X in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer treatments. However, one limitation of using compound X is that it is a relatively complex molecule, which can make it difficult to synthesize and purify.

Future Directions

There are several future directions for research on compound X. One potential area of study is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of compound X and to identify potential side effects and toxicity. Finally, there is a need for clinical trials to evaluate the safety and efficacy of compound X as a potential cancer treatment.

Synthesis Methods

The synthesis of compound X involves the reaction of 4-phenyl-1,3-thiazol-2-amine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-ethoxy-3-nitrobenzoyl chloride to yield compound X.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in the field of cancer research. It has been shown to exhibit potent anti-proliferative activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, compound X has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer treatment.

properties

IUPAC Name

4-ethoxy-3-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S2/c1-2-27-16-9-8-13(10-15(16)23(25)26)17(24)21-18(28)22-19-20-14(11-29-19)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,20,21,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCHCCUHIWJCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide

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